molecular formula C7H8N2O2 B1520037 2-(6-Aminopyridin-2-yl)acetic acid CAS No. 339195-51-6

2-(6-Aminopyridin-2-yl)acetic acid

Cat. No. B1520037
M. Wt: 152.15 g/mol
InChI Key: IPZVFUNJVYGZIN-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is used in research and is considered a heterocyclic building block .


Synthesis Analysis

The synthesis of 2-(6-Aminopyridin-2-yl)acetic acid can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in the formation of 2-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 2-(6-Aminopyridin-2-yl)acetic acid is represented by the formula C7H8N2O2 . Further structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

2-(6-Aminopyridin-2-yl)acetic acid can undergo various chemical reactions. For instance, it can participate in the one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . This process is facilitated by the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .


Physical And Chemical Properties Analysis

2-(6-Aminopyridin-2-yl)acetic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .

Scientific Research Applications

Anti-Fibrosis Activity

Scientific Field

Medicinal Chemistry

Summary of the Application

The compound “2-(6-Aminopyridin-2-yl)acetic acid” has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were designed and synthesized to evaluate their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source. However, it is mentioned that a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Safety And Hazards

The compound is labeled with a warning signal word . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 . The hazard statements include H302, H312, and H332 .

Relevant Papers Several papers have been published on the synthesis and properties of 2-(6-Aminopyridin-2-yl)acetic acid and related compounds . These papers provide valuable insights into the compound’s synthesis, anti-inflammatory effects, and structure-activity relationships .

properties

IUPAC Name

2-(6-aminopyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZVFUNJVYGZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658117
Record name (6-Aminopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Aminopyridin-2-yl)acetic acid

CAS RN

339195-51-6
Record name 6-Amino-2-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339195-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Aminopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MSOJN Openy - 2023 - eldorado.tu-dortmund.de
The four-year journey abroad in pursuing a Dr. rer. nat. has been incredibly enriching on both academic and personal fronts. It would not have been possible without the support and …
Number of citations: 3 eldorado.tu-dortmund.de

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